N,N-Dimethyl-2-oxoindoline-6-carboxamide
Description
Overview of the Indoline-2-one Scaffold in Medicinal Chemistry and Drug Discovery
The indoline-2-one, or oxindole (B195798), scaffold is a privileged bicyclic structure that features prominently in the fields of medicinal chemistry and drug discovery. This heterocyclic motif is a core component of numerous natural products and has been extensively utilized as a foundational template for the design of novel therapeutic agents. The versatility of the indoline-2-one scaffold allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries with a wide range of biological activities.
Historically, molecules incorporating the indoline-2-one core have been investigated for their potential in treating a variety of diseases. A notable area of application is in the development of kinase inhibitors for cancer therapy. For instance, the multi-kinase inhibitor sunitinib, which is based on an indolin-2-one structure, has been a significant advancement in the treatment of certain cancers. ekb.eg The ability of this scaffold to be functionalized to target specific enzyme active sites has made it a cornerstone in the development of targeted therapies. nih.gov The 3-(4-hydroxyphenyl)indoline-2-one pharmacophore, a specific iteration of this scaffold, is emerging as a promising candidate for cancer treatment, with a rich history of optimization and mechanistic investigation. rsc.orgillinois.edu
The significance of the indoline-2-one scaffold is underscored by the sheer volume of research dedicated to its synthesis and biological evaluation. Its structural simplicity and amenability to chemical diversification have cemented its status as a valuable starting point for the discovery of new drug leads. researchgate.net
Significance of the 2-Oxoindoline-6-carboxamide Core in Bioactive Molecules
Within the broader class of indoline-2-one derivatives, the presence of a carboxamide group at the 6-position of the 2-oxoindoline core introduces specific chemical properties that can significantly influence the biological activity of the molecule. Carboxamides are known to participate in hydrogen bonding and other molecular interactions, which can enhance the binding affinity and selectivity of a compound for its biological target.
The incorporation of a carboxamide moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This functional group can impact solubility, metabolic stability, and the ability to cross cellular membranes. In the context of drug design, the 2-oxoindoline-6-carboxamide core serves as a key building block for creating molecules with tailored biological profiles. The synthesis of various carboxamide derivatives allows for the systematic exploration of structure-activity relationships, aiding in the optimization of lead compounds. nih.govbioorganica.com.ua
Contextualizing N,N-Dimethyl-2-oxoindoline-6-carboxamide as a Key Research Compound (e.g., BIX02189)
This compound is widely recognized in scientific literature under the designation BIX02189 . This compound has emerged as a critical tool for investigating the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, BIX02189 is a potent and selective inhibitor of MEK5 (mitogen-activated protein kinase kinase 5) and its downstream target, ERK5 (extracellular signal-regulated kinase 5). medchemexpress.comresearchgate.net
The MEK5/ERK5 pathway is involved in a variety of cellular processes, including proliferation, differentiation, and survival. mdpi.com Dysregulation of this pathway has been implicated in several diseases, including cancer. BIX02189's ability to selectively inhibit this pathway with high potency makes it an invaluable probe for elucidating the physiological and pathological roles of MEK5 and ERK5.
Research utilizing BIX02189 has demonstrated its utility in various experimental models. For example, it has been used to study the role of the ERK5 signaling pathway in cardiac cells and in response to cellular stress. selleckchem.com The compound's specificity for MEK5 over other closely related kinases, such as MEK1 and MEK2, is a key attribute that allows for the precise dissection of the ERK5 signaling cascade. selleckchem.com
Inhibitory Activity of BIX02189
| Target | IC₅₀ |
|---|---|
| MEK5 | 1.5 nM |
This table summarizes the in vitro inhibitory concentrations (IC₅₀) of BIX02189 against its primary targets, MEK5 and ERK5, demonstrating its high potency. medchemexpress.comselleckchem.com
The development of BIX02189 represents a significant milestone in the study of the ERK5 pathway, providing researchers with a chemical tool to modulate its activity and explore its therapeutic potential. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-1,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11(15)8-4-3-7-6-10(14)12-9(7)5-8/h3-5H,6H2,1-2H3,(H,12,14) |
InChI Key |
YRNVAKSPHAHWID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Biological Activities and Therapeutic Potential of N,n Dimethyl 2 Oxoindoline 6 Carboxamide
Targeting Kinases: MEK5 and BMK1 Inhibition
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is a common feature in many cancers. BIX02189 has been specifically investigated for its effects on the MEK5/ERK5 pathway.
Potency and Selectivity Profiles of BIX02189 as a MEK5 Inhibitor
BIX02189 has been identified as a potent and selective inhibitor of MEK5 (MAPK Kinase 5). In cell-free assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 1.5 nM against MEK5. selleckchem.comabmole.comresearchgate.net Its selectivity is a key feature, as it does not show significant inhibition against other closely related kinases such as MEK1, MEK2, ERK2, and JNK2. selleckchem.comresearchgate.net This high degree of selectivity makes BIX02189 a valuable research tool for specifically interrogating the function of the MEK5 pathway.
Dual Inhibition of BMK1 and MEK5 by BIX02189
BIX02189 exhibits a dual inhibitory action, targeting both MEK5 and its direct downstream substrate, BMK1 (Big MAP Kinase 1), which is also known as ERK5 (Extracellular signal-regulated kinase 5). selleckchem.comtocris.com While it is a highly potent inhibitor of MEK5, it also inhibits the catalytic activity of ERK5 with an IC50 of 59 nM. selleckchem.comtocris.commedchemexpress.com This dual inhibition effectively shuts down the signaling cascade at two critical points. In cellular assays using sorbitol-stimulated HeLa cells, BIX02189 was shown to inhibit the phosphorylation of ERK5 in a dose-dependent manner, with an IC50 of 0.059 µM. selleckchem.com
| Kinase Target | IC50 (Cell-Free Assay) | Reference |
| MEK5 | 1.5 nM | selleckchem.comabmole.comresearchgate.net |
| BMK1 (ERK5) | 59 nM | selleckchem.comtocris.commedchemexpress.com |
Implications for BMK1 Pathway Research and Validation
The specificity of BIX02189 for the MEK5/BMK1 pathway, with minimal off-target effects on other MAPK pathways like ERK1/2, makes it an invaluable pharmacological tool. selleckchem.comtocris.com Researchers utilize BIX02189 to explore the physiological and pathological roles of the BMK1 signaling cascade. nih.gov Its ability to selectively block this pathway helps in validating MEK5 and BMK1 as potential therapeutic targets in various diseases, including cancer. tocris.comnih.gov For instance, it has been used to demonstrate that the MEK5/ERK5 pathway is crucial for the survival of certain cancer cells and to understand the mechanisms of resistance to other targeted therapies. nih.gov
Anticancer Activity and Cell Proliferation Inhibition
The inhibitory action of BIX02189 on the MEK5/BMK1 pathway translates into tangible anticancer effects in preclinical studies.
In Vitro Anticancer Efficacy in Various Cancer Cell Lines
BIX02189 has demonstrated the ability to induce apoptosis in acute myeloid leukemia (AML) tumor cells. tocris.com The Genomics of Drug Sensitivity in Cancer (GDSC) database provides IC50 values for BIX02189 across a broad panel of human cancer cell lines, highlighting its activity in various cancer types. Below is a sample of its efficacy in select cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukaemia | OCI-AML2 | 0.98 | cancerrxgene.orgcancerrxgene.org |
| Acute Myeloid Leukaemia | ME-1 | 1.43 | cancerrxgene.orgcancerrxgene.org |
| B-cell Non-Hodgkin's Lymphoma | SU-DHL-4 | 1.25 | cancerrxgene.orgcancerrxgene.org |
| Chronic Myeloid Leukaemia | K562 | 2.13 | cancerrxgene.orgcancerrxgene.org |
| Lung Adenocarcinoma | NCI-H1395 | 1.89 | cancerrxgene.orgcancerrxgene.org |
| Medulloblastoma | DAOY | >25 | selleckchem.comcancerrxgene.orgcancerrxgene.org |
| Neuroblastoma | SK-N-AS | 1.77 | cancerrxgene.orgcancerrxgene.org |
It is noteworthy that while BIX02189 shows potent activity in some cell lines, others, such as the medulloblastoma cell line DAOY, are resistant. selleckchem.com
Modulation of Cancer-Related Signaling Pathways (e.g., ERK1/2) by Oxoindoline Derivatives
A significant aspect of the mechanism of action for BIX02189 is its selective impact on the MEK5/ERK5 signaling pathway. Studies have confirmed that while BIX02189 effectively blocks the phosphorylation of ERK5, it does not affect the phosphorylation of ERK1/2. selleckchem.com This is a critical distinction, as the ERK1/2 pathway is a separate, parallel MAPK cascade that is also frequently implicated in cancer. The ability of BIX02189 to inhibit cell proliferation in certain cancers is therefore not mediated through the canonical ERK1/2 pathway but is specific to its effects on MEK5/ERK5 signaling. This selectivity avoids the broader effects that might come from inhibiting multiple MAPK pathways simultaneously and further solidifies its role as a specific probe for the MEK5/ERK5 axis in cancer biology. nih.gov
Induction of Apoptosis and DNA Fragmentation by Related Indolyl Glyoxylamides
Hydrazono-indole derivatives, a class of compounds related to indolyl glyoxylamides, have been reported to induce apoptosis. unife.it Research into spirooxindole-pyrazole hybrids, which also share structural similarities, has shown they can trigger apoptosis in cancer cells. nih.gov For instance, mechanistic studies on certain spirooxindole–cyclopentene–isoxazole hybrids indicated that they induce oxidative damage and apoptosis in p53-wild colorectal cancer cells. rsc.org Similarly, newly designed hybrid spirooxindole-based compounds have demonstrated the ability to induce an apoptosis-dependent anticancer effect, in some cases higher than the standard chemotherapy drug 5-fluorouracil. frontiersin.org
Other Reported Biological Activities of Related Oxoindoline and Indole (B1671886) Derivatives
Derivatives of indole and oxoindoline have been widely investigated for their antioxidant properties. benthamscience.comnih.gov The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). nih.gov
Studies on arylidene-1H-indole-2-carbohydrazones have shown that their antioxidant activity is significantly influenced by the number and position of hydroxyl groups on the arylidene moiety. unife.itnih.gov The presence of electron-donating groups, such as methoxy (B1213986) or amine groups, can also enhance antioxidant effectiveness. nih.govfrontiersin.org For example, in one study, indole hydrazone derivatives 16 and 17, which possess multiple hydroxyl groups, demonstrated the best antioxidant profiles. unife.it Another study found that an indole derivative with a pyrrolidinedithiocarbamate moiety was a highly active radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov
Similarly, 5-hydroxyoxindole (B181108) and its derivatives have shown significant capabilities in suppressing lipid peroxidation and intracellular oxidative stress. nih.gov Research indicated that more lipophilic derivatives tended to have greater antioxidant effects. nih.gov
Table 1: Antioxidant Activity of Selected Indole and Oxoindoline Derivatives
| Compound Class | Specific Derivative(s) | Assay(s) Used | Key Findings | Source(s) |
|---|---|---|---|---|
| Indole Hydrazones | Derivatives with multiple hydroxyl groups (e.g., 16, 17) | DPPH, FRAP, ORAC | Good antioxidant activity correlated with the number and position of hydroxyl groups. | nih.gov, unife.it |
| C-3 Substituted Indoles | Derivative with pyrrolidinedithiocarbamate moiety (Compound 12) | DPPH, Fe³⁺-Fe²⁺ reduction | Showed significant radical scavenging and reducing properties. | nih.gov |
| 5-Hydroxyoxindoles | 3,5-dihydroxy-3-phenacyl-2-oxindole derivatives | Lipid peroxidation, intracellular oxidative stress | Suppressed lipid peroxidation and oxidative stress; effect enhanced by lipophilicity. | nih.gov |
| Piperazine-Substituted Indoles | Compounds 6, 7, 8, 11, 12 | Superoxide (B77818) radical formation | Showed strong inhibitory effects on superoxide radical formation, with compound 11 being the most active (88% inhibition). | ingentaconnect.com |
The indole and oxoindoline nuclei are core components of many compounds with potent antimicrobial activities. nih.govresearchgate.net Derivatives have been synthesized and tested against a wide range of pathogens, including multidrug-resistant strains. nih.govnih.gov
Antibacterial Activity: Synthetic indole derivatives have shown significant activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov One such derivative, SMJ-2, exhibited minimal inhibitory concentrations (MIC) as low as 0.25–2 µg/mL. nih.gov Isoindoline derivatives have also demonstrated remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. derpharmachemica.com Furthermore, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives and spirooxindole-pyrazole hybrids have shown efficacy against bacterial strains. nih.govresearchgate.net
Antifungal Activity: Indole derivatives containing triazole or thiadiazole moieties exhibit significant antifungal properties. nih.govacs.orgresearchgate.net Studies have shown excellent activity against fungal pathogens like Candida albicans, C. krusei, and various plant pathogenic fungi. nih.govacs.orgmdpi.com For instance, certain 3-indolyl-3-hydroxy oxindole derivatives showed broad-spectrum antifungal activity, with one compound (3u) having an EC₅₀ of 3.44 mg/L against Rhizoctonia solani, superior to commercial fungicides. mdpi.com The introduction of halogen substituents (I, Cl, Br) on the oxindole and indole rings was found to be crucial for potent antifungal activity. mdpi.com
Table 2: Antimicrobial Properties of Selected Indole and Oxoindoline Derivatives
| Compound Class | Pathogen(s) | Activity/Result | Source(s) |
|---|---|---|---|
| Synthetic Indole Derivative (SMJ-2) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | MIC values of 0.25–2 µg/mL. | nih.gov |
| Indole-Triazole Derivatives | Candida krusei, C. albicans | Excellent activity against C. krusei, moderate against C. albicans. | nih.gov |
| Indole-Thiadiazole Derivatives | Plant pathogenic fungi (B. cinerea, P.s.) | Good inhibitory effects; potential as new fungicides. | acs.org |
| 3-Indolyl-3-Hydroxy Oxindoles | Rhizoctonia solani, B. cinerea, B. maydis | Broad-spectrum antifungal activity; EC₅₀ of 3.44 mg/L for compound 3u against R. solani. | mdpi.com |
A promising strategy in cancer therapy is the disruption of the p53-MDM2 protein-protein interaction. mdpi.comacs.org The MDM2 protein is a negative regulator of the p53 tumor suppressor, and its overexpression can lead to the loss of p53 function in cancers with wild-type p53. frontiersin.org Spirooxindoles have emerged as a potent class of small-molecule inhibitors that block this interaction, thereby reactivating p53. frontiersin.orgmdpi.comacs.org
These compounds were developed to mimic the key amino acids (Phe19, Trp23, and Leu26) of p53 that dock into a hydrophobic pocket on the MDM2 protein. frontiersin.orgmdpi.com The oxindole ring of the spirooxindole scaffold effectively replaces the Trp23 indole ring of p53. frontiersin.org Structure-based optimization has led to the development of highly potent inhibitors, such as MI-888, which binds to MDM2 with a Ki value of 0.44 nM and has demonstrated complete tumor regression in animal models. acs.org The stereochemistry of these compounds has a major impact on their binding affinity to MDM2, with differences of over 100-fold observed between stereoisomers. acs.org Researchers have also designed dual inhibitors that target both MDM2 and histone deacetylases (HDACs), further enhancing antitumor activity. nih.gov
Transforming growth factor-β (TGF-β) signaling is linked to cancer progression, and its inhibition is a key therapeutic goal. acs.org Research has identified 3,4-disubstituted indole derivatives as novel degraders of the TGF-β type II receptor (TβR-II). acs.org By promoting the degradation of this central receptor, these compounds can efficiently block TGF-β downstream signaling. Specifically, tetrahydro-4-oxo-indole and indole-3-acetate (B1200044) derivatives have been shown to inhibit TGF-β responses and effectively block cellular processes like the epithelial-mesenchymal transition (EMT) and the migration of cancer cells. acs.org While TGF-β1 itself can influence the differentiation of stem cells, promoting osteogenic and chondrogenic pathways while reducing adipogenesis, the development of indole-based inhibitors provides a mechanism to counteract its pathological effects in diseases like cancer. acs.orgnih.gov
The versatile indole scaffold is foundational to compounds with a wide array of therapeutic properties, including anticonvulsant, antimalarial, and antiviral activities. frontiersin.orgnih.govpharmacophorejournal.com
Anticonvulsant Potential: Several series of tetracyclic indole derivatives have been synthesized and tested for anticonvulsant activity using models such as the maximal electroshock (MES) test in rats. nih.govacs.org Compounds like 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govnih.govpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) showed good activity with ED₅₀ values of 12.5 and 12.9 mg/kg, respectively. nih.gov Other studies on indole derivatives incorporating oxazolone/imidazolone moieties also reported significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.compharmacophorejournal.com
Antimalarial Potential: Indole-based compounds are crucial in the search for new antimalarial agents, particularly due to the rise of drug-resistant Plasmodium strains. nih.govnih.gov These derivatives exhibit multiple modes of action, including the inhibition of hemozoin formation and the dysregulation of sodium homeostasis in the parasite through the inhibition of PfATP4. nih.gov Bisindole and trisindole derivatives have shown potent antimalarial activity against multidrug-resistant P. falciparum strains, with IC₅₀ values in the low micromolar range. acs.org Spiroindolones represent a novel class of antimalarial agents with a unique mechanism of action. nih.govmdpi.com
Antiviral Potential: The indole scaffold is present in several antiviral drugs and clinical candidates used to treat infections like HIV and hepatitis C (HCV). frontiersin.orgnih.govnih.gov Marketed drugs such as Arbidol (Umifenovir) and Delavirdine contain an indole core. nih.gov Indole derivatives act through various mechanisms, including inhibiting viral entry and fusion, or targeting key viral enzymes like reverse transcriptase, protease, and integrase. nih.gov For instance, a 5,6-dihydroxyindole (B162784) carboxamide derivative displayed strong anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.orgnih.gov Other indole derivatives have shown high anti-HCV activity with EC₅₀ values as low as 0.6 μM. frontiersin.orgnih.gov
Enzyme Inhibition and Receptor Modulation by Indoline (B122111) Core-Containing Compounds
The indoline scaffold, a core structural component of N,N-Dimethyl-2-oxoindoline-6-carboxamide, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, including enzymes and receptors, with high affinity. The inherent structural features of the indoline ring system allow for diverse chemical modifications, enabling the development of potent and selective therapeutic agents.
Research into compounds containing the indoline core has revealed a broad spectrum of biological activities, underscoring the therapeutic potential of this heterocyclic motif. Various derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes or modulate the function of critical receptors, implicating them in the potential treatment of numerous diseases.
Enzyme Inhibition:
The 2-oxoindoline core, in particular, is a prominent feature in a multitude of enzyme inhibitors. The structural rigidity and potential for hydrogen bonding conferred by the oxindole moiety contribute to effective binding within the active sites of various enzymes.
One notable area of investigation is the development of indoline-based compounds as inhibitors of enzymes involved in inflammatory pathways. For instance, certain indoline derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory lipid mediators. nih.gov The inhibition of these enzymes can lead to a reduction in inflammation, suggesting potential applications in inflammatory diseases.
Furthermore, the indoline scaffold has been explored for its potential in developing novel antibacterial agents. A series of indoline-6-sulfonamides were discovered to be effective inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). luc.edu DapE is a crucial enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria, making it an attractive target for the development of antibiotics with a novel mechanism of action.
In the context of neurodegenerative diseases, derivatives of the closely related indole scaffold, specifically indole-5-carboxamides, have been shown to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B). acs.org MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.
The following table summarizes the inhibitory activity of selected indoline and indole core-containing compounds against various enzymes.
| Compound Class | Target Enzyme | Example Inhibitory Activity (IC₅₀) | Reference |
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) | - | nih.gov |
| Indoline Derivatives | Soluble Epoxide Hydrolase (sEH) | - | nih.gov |
| Indoline-6-sulfonamides | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | - | luc.edu |
| Indole-5-carboxamides | Monoamine Oxidase B (MAO-B) | 0.227 nM for N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | acs.org |
Receptor Modulation:
The versatility of the indoline and indole scaffolds extends to their ability to modulate the function of various G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets.
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for fine-tuning receptor activity. The μ-opioid receptor (MOR), a key target for pain management, has been the subject of studies involving allosteric modulators. nih.gov Certain compounds can act as allosteric modulators of GPCRs, enhancing or diminishing the effect of the natural ligand. nih.gov This modulation can offer a more nuanced therapeutic effect compared to direct activation or blockade of the receptor.
The table below provides examples of receptor modulation by compounds featuring the broader indole scaffold.
| Compound Class | Target Receptor | Type of Modulation | Reference |
| Indole Derivatives | Benzodiazepine (B76468) Receptor | Ligand | - |
| - | μ-opioid receptor (MOR) | Allosteric Modulator | nih.gov |
Mechanism of Action Studies for N,n Dimethyl 2 Oxoindoline 6 Carboxamide
Molecular Interactions with Kinase ATP-Binding Sites
The oxindole (B195798) core is a well-established pharmacophore for the development of kinase inhibitors. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways. Several approved small-molecule kinase inhibitors feature indole (B1671886), azaindole, or oxindole scaffolds. mdpi.com
The interaction of oxindole-based inhibitors with the ATP-binding pocket of kinases often involves the formation of hydrogen bonds with key residues in the hinge region of the kinase domain. For instance, the oxindole moiety can form hydrogen bonds with residues such as glutamic acid and methionine in the hinge region of Bruton's tyrosine kinase (BTK). mdpi.com In the case of vascular endothelial growth factor receptor 2 (VEGFR-2), a common target for oxindole inhibitors, key interactions for hydrogen bonding have been identified with residues like Asp1046, Cys919, and Glu885. nih.govnih.gov The N-H group of the oxindole ring and the carbonyl oxygen are crucial for these interactions, anchoring the inhibitor in the ATP-binding cleft.
While specific molecular modeling studies for N,N-Dimethyl-2-oxoindoline-6-carboxamide are not publicly available, it is plausible that its oxindole core would engage in similar hydrogen bonding patterns with the hinge region of various kinases. The N,N-dimethyl-carboxamide group at the 6-position would likely occupy a more solvent-exposed region of the binding site or could form additional interactions with nearby residues, influencing the compound's potency and selectivity.
Table 1: Kinase Inhibitory Activity of Representative Oxindole and Related Derivatives
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-thioxobenzo[g]quinazoline derivative 15 | VEGFR-2 | ~1.4-fold > Sorafenib | mdpi.com |
| 2-thioxobenzo[g]quinazoline derivative 13 | VEGFR-2 | ~1.5-fold > Sorafenib | mdpi.com |
| 2-thioxobenzo[g]quinazoline derivative 14 | VEGFR-2 | ~2.0-fold > Sorafenib | mdpi.com |
| 2-thioxobenzo[g]quinazoline derivative 10 | VEGFR-2 | ~4.5-fold > Sorafenib | mdpi.com |
| 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine | CDK2 | 900 | nih.gov |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data presented is for related heterocyclic compounds targeting kinases, illustrating the potential of such scaffolds.
Downstream Signaling Pathway Modulation (e.g., MEF2C Transcriptional Activation)
Myocyte enhancer factor 2C (MEF2C) is a transcription factor that plays a critical role in the development and differentiation of various cell types, including muscle cells and neurons. The transcriptional activity of MEF2C is regulated by several signaling pathways, including those involving p38 MAPKs. nih.gov The activation of MEF2C is dependent on its DNA binding and dimerization, which are mediated by the MADS and MEF2 domains, while its transcriptional activation is controlled by its carboxyl terminus. nih.gov
In the context of kinase inhibition, modulation of pathways that lead to MEF2C activation is a plausible downstream effect. For example, p38 MAPKs can phosphorylate and activate MEF2C. nih.gov Therefore, an inhibitor that targets an upstream kinase in the p38 MAPK pathway could indirectly suppress MEF2C transcriptional activity. While there is no direct evidence linking this compound to MEF2C modulation, compounds that inhibit kinases involved in MEF2C regulation could have significant effects on the expression of MEF2C target genes. Dominant-negative mutants of MEF2C that are defective in DNA binding can inhibit the activation of MEF2-dependent genes, highlighting the importance of this transcription factor in cellular processes. nih.gov
Cellular Effects Related to Specific Enzyme Inhibition
The inhibition of specific kinases by oxindole derivatives leads to a variety of cellular effects, most notably the inhibition of proliferation and the induction of apoptosis in cancer cells. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to inhibit the proliferation of a broad spectrum of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have displayed inhibitory activity against human colon cancer cell lines. nih.gov
The cytotoxic effects are often a direct consequence of inhibiting key survival and proliferation pathways. For instance, the inhibition of VEGFR-2 by specific inhibitors can block angiogenesis, a process crucial for tumor growth and metastasis. mdpi.com In vitro studies with related compounds have demonstrated inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, a key model for angiogenesis. nih.gov
Table 2: Cellular Proliferation Inhibition by Carboxamide Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | Caco-2 | 13 | nih.gov |
| Compound 8 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | Caco-2 | 98 | nih.gov |
| Compound I-10 (N-methyl-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide derivative) | HepG2 | 33.65 | nih.gov |
| Compound I-6 (N-methyl-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide derivative) | HUVEC | 19.54 | nih.gov |
| Pyrazine/Quinoline-carboxamide derivative 1e | h-P2X7R-MCF-7 | 0.457 | nih.gov |
| Pyrazine/Quinoline-carboxamide derivative 2f | h-P2X7R-MCF-7 | 0.566 | nih.gov |
| Pyrazine/Quinoline-carboxamide derivative 2e | h-P2X7R-MCF-7 | 0.624 | nih.gov |
Note: This table presents the half-maximal inhibitory concentration (IC₅₀) of various carboxamide derivatives on different cancer cell lines, indicating their potential antiproliferative effects.
Investigation of Target Specificity and Potential Off-Target Effects
A significant challenge in the development of kinase inhibitors is achieving target specificity. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, binding to and inhibiting multiple kinases. bohrium.comresearchgate.net This lack of specificity can lead to unexpected biological responses and potential toxicities. bohrium.comnih.gov
A comprehensive analysis of the target specificity of this compound would require screening against a large panel of kinases. Such studies are crucial to understand its full pharmacological profile and to anticipate its potential therapeutic applications and liabilities.
Apoptotic Pathways and DNA Damage Mechanisms Induced by Related Indoline (B122111) Derivatives
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Indoline and oxindole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, often linked to DNA damage and the activation of specific signaling pathways.
DNA damage can trigger apoptosis through both p53-dependent and p53-independent pathways. manchester.ac.uk In p53-competent cells, DNA damage often leads to the stabilization and activation of p53, which in turn can induce the expression of pro-apoptotic proteins. nih.gov However, even in cells with mutated or absent p53, DNA damage can still induce apoptosis, indicating the existence of alternative pathways. nih.govucsf.edu Recent studies have shown that DNA damage can induce p53-independent apoptosis through mechanisms such as ribosome stalling. nih.govucsf.edu
Some indolylquinoline derivatives have been shown to induce DNA damage, activate p53 and γ-H2AX (a marker of DNA double-strand breaks), and subsequently trigger apoptosis in cancer cells. researchgate.net The apoptotic process induced by these compounds can involve the cleavage of caspases and PARP (Poly (ADP-ribose) polymerase). nih.gov For instance, certain 2-thioxobenzo[g]quinazoline derivatives, which share structural similarities with oxindoles, have been observed to induce apoptosis in MCF-7 and HepG2 cancer cells. mdpi.com
Structure Activity Relationship Sar Investigations of N,n Dimethyl 2 Oxoindoline 6 Carboxamide Derivatives
Impact of the N,N-Dimethyl Group on Carboxamide Functionality and Biological Activity
The N,N-dimethyl moiety on the C6-carboxamide of the 2-oxoindoline scaffold plays a pivotal role in modulating the pharmacological profile of these derivatives. Its influence is most evident when comparing analogues with and without this specific functional group.
Comparative Analysis with Des-N,N-dimethyl Analogues (e.g., BIX02188 vs. BIX02189)
A direct comparison between BIX02189, which possesses the N,N-dimethyl-2-oxoindoline-6-carboxamide core, and its des-N,N-dimethyl analogue, BIX02188, offers a clear illustration of the impact of these methyl groups. Both compounds have been identified as inhibitors of MEK5, a kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. medchemexpress.comtocris.com
BIX02189, chemically known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 with an IC50 value of 1.5 nM. medchemexpress.comselleckchem.com It also demonstrates inhibitory activity against the downstream kinase ERK5 with an IC50 of 59 nM. medchemexpress.comselleckchem.com In contrast, BIX02188, which has a primary carboxamide at the C6 position, is a less potent inhibitor of ERK5 catalytic activity, with a reported IC50 of 810 nM. medchemexpress.comselleckchem.com However, it maintains potent inhibition of MEK5 with an IC50 of 4.3 nM. selleckchem.comabcam.com
Table 1: Comparative Inhibitory Activity of BIX02189 and BIX02188
| Compound | C6-Carboxamide Structure | MEK5 IC50 | ERK5 IC50 |
|---|---|---|---|
| BIX02189 | N,N-Dimethylcarboxamide | 1.5 nM | 59 nM |
| BIX02188 | Carboxamide (des-N,N-dimethyl) | 4.3 nM | 810 nM |
Role of the Gem-Dimethyl Moiety in Enhancing Potency and Selectivity
The introduction of a gem-dimethyl group is a recognized strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. medchemexpress.com These groups can influence the molecule's conformation, metabolic stability, and binding affinity. medchemexpress.com In the context of kinase inhibitors, gem-dimethyl groups can help to properly orient the molecule within the ATP-binding pocket of the kinase, leading to improved interactions and, consequently, higher potency. medchemexpress.com While not present in the this compound core itself, the principle of using dimethyl groups to enhance potency is a relevant concept in the broader field of kinase inhibitor design.
Modifications to the Indoline (B122111) Core and Substituents
Effects of Other Indoline Substitutions on Biological Activity
Substitutions at other positions of the indoline ring also play a significant role in determining the biological activity of this class of compounds. For instance, studies on related indole (B1671886) derivatives have shown that substitutions at the C4, C5, and C7 positions can influence potency and selectivity. nih.gov The introduction of different functional groups at these positions can alter the electronic properties of the ring system and provide additional points of interaction with the target protein. For example, the placement of halogen atoms or small alkyl groups on the indole ring can modulate the lipophilicity and binding affinity of the molecule. nih.gov
Variations in the C3 Methylene (B1212753) Bridge and Phenyl Ring Substituents
The substituent at the C3 position of the 2-oxoindoline ring is a major determinant of the compound's biological activity and selectivity profile. In the case of BIX02189, this position is occupied by a large phenylaminomethylene group, which itself is further substituted. tocris.comcaymanchem.com This extended substituent is crucial for occupying a specific region of the kinase binding site.
Research on other 3-substituted indolin-2-ones has shown that modifications at this position can lead to selective inhibition of different receptor tyrosine kinases. For instance, the introduction of a five-membered heteroaryl ring at the C3-methylidenyl position can confer high specificity against VEGF (Flk-1) receptor tyrosine kinase activity. Conversely, bulky groups on the phenyl ring at the C3 position can lead to selectivity towards EGF and Her-2 receptor tyrosine kinases.
The nature of the methylene bridge and the substitution pattern on the appended phenyl ring are therefore critical for fine-tuning the selectivity of these inhibitors. The flexibility and substitution of this part of the molecule allow for the exploration of different binding pockets and the optimization of interactions with specific amino acid residues within the target kinase.
SAR of Related Heterocyclic Scaffolds and Linkers (e.g., Pyrrolidine (B122466), Thiazole (B1198619), Thiochromanone)
The exploration of bioisosteric replacements for the oxoindoline core and modifications of the linker in this compound derivatives is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The structure-activity relationship (SAR) of related heterocyclic scaffolds such as pyrrolidine, thiazole, and thiochromanone, as well as the nature of the linking moiety, provides valuable insights into the structural requirements for biological activity.
Pyrrolidine:
The five-membered saturated pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereogenic centers it can introduce. nih.gov In the context of oxoindoline derivatives, replacing the oxoindoline core or modifying substituents with a pyrrolidine moiety can significantly impact biological activity. SAR studies on pyrrolidine-containing compounds have shown that the stereochemistry and substitution pattern on the pyrrolidine ring are crucial for potent and selective biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position and the type of phenylpiperazine attached to an acetamide (B32628) fragment were found to influence anticonvulsant activity. nih.gov
In another example, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans-orientation for dual agonists of PPARα/γ. nih.gov These findings underscore the importance of the spatial arrangement of functional groups on the pyrrolidine scaffold. When incorporated into more complex structures, such as spiro compounds, the pyrrolidine ring can impart conformational rigidity, which can be advantageous for receptor binding. researchgate.net For example, spiro pyrrolidines that incorporate a thiochroman-4-one (B147511) and an oxindole (B195798) moiety have demonstrated potent antibacterial and antifungal properties, outperforming standard drugs in some cases. nih.gov
Thiazole:
The thiazole ring is another important heterocycle in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov When used as a linker or as a replacement for other aromatic systems, the thiazole moiety can influence activity through its electronic properties and hydrogen bonding capacity. nih.govnih.gov In a study of c-Met kinase inhibitors, the introduction of a thiazole-2-carboxamide as a 5-atom linker resulted in compounds with potent inhibitory activity. nih.gov
The following table summarizes the structure-activity relationships of some thiazole carboxamide derivatives as c-Met kinase inhibitors:
| Compound | Moiety C (Linker) | R Group | IC50 (nM) against c-Met |
| 51e | Thiazole-2-carboxamide | H | >1000 |
| 51f | Thiazole-2-carboxamide | 4-F | 225 |
| 51ah | Thiazole-2-carboxamide | 3-F | 9.26 |
| 51ak | Thiazole-2-carboxamide | 3-Cl | 3.89 |
| 51al | Thiazole-2-carboxamide | 3-Br | 5.23 |
| 51am | Thiazole-2-carboxamide | 3-CH3 | 2.54 |
| 51an | Thiazole-2-carboxamide | 3-OCH3 | 3.73 |
Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors. nih.gov
These results indicate that the nature and position of substituents on the phenyl ring attached to the thiazole carboxamide linker significantly impact the inhibitory potency.
Thiochromanone:
Linker Modifications:
Conformational Analysis and its Correlation with Observed Biological Activity
Conformational analysis is a critical component of understanding the structure-activity relationships of flexible molecules like this compound and its derivatives. The three-dimensional arrangement of atoms, or conformation, that a molecule adopts is crucial for its interaction with biological targets. The biological activity of a compound is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme.
The this compound scaffold possesses several rotatable bonds, including the bond connecting the carboxamide group to the oxoindoline ring and the bonds within the N,N-dimethylamino moiety. The rotation around these bonds can lead to a variety of conformations, each with a different energy level and spatial arrangement of functional groups.
The oxoindoline ring itself is largely planar, but the substituents at the 6-position can adopt different orientations relative to the ring system. The planarity of the amide bond in the carboxamide linker will also influence the relative orientation of the oxoindoline core and any appended groups. The presence of the N,N-dimethyl groups introduces further conformational possibilities.
A comprehensive conformational analysis would involve computational methods, such as molecular mechanics and quantum mechanics calculations, to identify the low-energy conformations of the molecule. These theoretical models can be complemented by experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred conformation in the solid state and in solution, respectively.
The correlation of these conformational preferences with biological activity can reveal the "bioactive conformation," which is the specific three-dimensional structure responsible for the molecule's therapeutic effect. Understanding the bioactive conformation is a powerful tool in rational drug design, as it allows for the design of new analogs that are pre-organized in the desired conformation, potentially leading to increased potency and selectivity. While specific conformational analysis studies on this compound are not widely published, the principles of conformational analysis are fundamental to interpreting the SAR of this and related series of compounds.
Computational Chemistry Approaches in the Study of N,n Dimethyl 2 Oxoindoline 6 Carboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
Prediction of Binding Modes and Affinities with Kinases (e.g., MEK5, BMK1)
While specific molecular docking studies on N,N-Dimethyl-2-oxoindoline-6-carboxamide with Mitogen-activated protein kinase kinase 5 (MEK5) and Big MAP kinase 1 (BMK1/ERK5) are not extensively documented in publicly available literature, the broader class of oxindole (B195798) derivatives has been identified as potent kinase inhibitors. researchgate.netbohrium.comnih.govresearchgate.netnih.gov Research on structurally related 3-methylene-2-oxoindoline-5-carboxamide derivatives has demonstrated their ability to regulate the RAF/MEK/ERK signaling pathway, suggesting that the oxindole scaffold is a viable pharmacophore for targeting kinases within this cascade. researchgate.netnih.govnih.gov
Molecular docking studies on similar oxindole derivatives against various kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), have revealed key binding interactions. researchgate.netnih.gov Typically, the oxindole core forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitory activity. For instance, in docking studies of oxindole derivatives with CDK2, interactions with residues like Lys89 and Ile20 were found to be crucial for binding affinity. researchgate.net A study on a dual inhibitor of ERK1 and ERK5, Compound 22ac, which shares some structural similarities with the broader class of kinase inhibitors, showed favorable binding energies, with a calculated binding free energy of -35.53 kcal/mol for ERK5. mdpi.com This suggests that this compound could adopt a similar binding pose within the ATP-binding pocket of MEK5 and BMK1.
Table 1: Predicted Binding Interactions of a Representative Oxindole Kinase Inhibitor
| Interacting Residue (Kinase) | Interaction Type |
| Hinge Region Amino Acid 1 | Hydrogen Bond |
| Hinge Region Amino Acid 2 | Hydrogen Bond |
| Gatekeeper Residue | van der Waals Interaction |
| Catalytic Loop Residue | Hydrophobic Interaction |
| DFG Motif Residue | van der Waals Interaction |
This table represents a generalized summary of interactions observed for oxindole-based kinase inhibitors and is a predictive model for this compound.
Assessment of Molecular Interactions with Other Potential Biological Targets
The oxindole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net In silico screening and molecular docking studies have been employed to identify other potential targets for oxindole derivatives. nih.gov These studies often involve docking the compound against a panel of known drug targets to predict potential off-target effects or to repurpose the compound for new therapeutic indications.
For example, in silico repositioning strategies for oxindole scaffolds have predicted potential interactions with targets like VEGFR-2 kinase. nih.gov Furthermore, various 2-oxoindoline derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), with some compounds showing low-micromolar inhibitory activities. nih.govwalisongo.ac.id Docking studies of these derivatives within the IDO1 active site revealed key interactions responsible for their inhibitory potential. walisongo.ac.id These findings suggest that this compound may also exhibit activity against a range of biological targets beyond kinases.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for optimizing molecular geometry and analyzing various molecular properties.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Table 2: Representative Optimized Geometrical Parameters for an Oxindole Derivative Core (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O (Oxindole) | 1.22 | - |
| C-N (Amide) | 1.35 | - |
| C-C (Aromatic) | 1.39 - 1.41 | 118 - 122 |
| N-H (Oxindole) | 1.01 | - |
| O=C-N (Amide) | - | 123 |
This table presents typical values for the core structure of oxindole derivatives based on published DFT studies on related compounds and serves as an estimation for this compound.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are potential sites for intermolecular interactions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens, indicating their nucleophilic character, and positive potential around the amide and oxindole N-H protons, indicating their electrophilic character.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Reactivity
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. scirp.orgyoutube.com It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs, etc.).
Conformational Studies and Potential Energy Surface (PES) Analysis
There is a notable absence of published research dedicated to the conformational studies or Potential Energy Surface (PES) analysis of this compound. Such studies are crucial for understanding the three-dimensional arrangements of a molecule and the energy associated with its different conformations. This information provides fundamental insights into the molecule's flexibility and the preferred shapes it adopts, which are critical for its interaction with biological targets. Without specific research on this compound, no data tables or detailed findings regarding its stable conformers or the energy barriers between them can be presented.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
While this compound has been used as a reference compound in the development of new kinase inhibitors, specific pharmacophore models derived from its structure for the purpose of virtual screening for novel analogues have not been detailed in the available literature. Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target. Although it is a common practice in drug discovery, the application of this technique with this compound as the template for generating new chemical entities has not been the subject of dedicated publications.
Computational Approaches for Mechanistic Insights (e.g., Enzymatic Inhibition Pathways)
The precise molecular interactions and the dynamic process of how this compound inhibits its target enzymes, BMK1 and MEK5, have not been elucidated through computational studies in the public domain. Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating the binding modes of inhibitors and the pathways of enzymatic inhibition at an atomic level. A 2011 study in the Journal of Medicinal Chemistry identified the compound as a dual inhibitor but focused on the synthesis and biological evaluation of new inhibitors rather than a computational analysis of the inhibitory mechanism of this compound itself acs.org.
Future Directions and Research Opportunities
Development of Next-Generation N,N-Dimethyl-2-oxoindoline-6-carboxamide Analogues with Enhanced Selectivity and Potency
The development of next-generation analogues of this compound is a promising avenue for discovering compounds with superior therapeutic profiles. Research into other 2-oxoindoline derivatives has demonstrated that modifications to the core structure can significantly enhance potency and selectivity. For instance, strategic substitutions at various positions of the oxindole (B195798) ring have been shown to improve inhibitory activity against specific kinases.
A key focus will be on structure-activity relationship (SAR) studies to guide the rational design of new analogues. Molecular modeling can reveal crucial interactions between the 2-oxoindoline core and the active sites of target enzymes. nih.gov For example, introducing halogen atoms at specific positions on the 2-oxoindoline core has been shown to enhance c-MET inhibition in other derivatives. nih.gov Similarly, modifying the N-substituent on the oxindole ring can impact inhibitory potency. nih.gov By systematically synthesizing and screening a library of this compound analogues with diverse substitutions, researchers can identify modifications that optimize binding affinity and selectivity for desired biological targets.
The following table outlines potential modification sites on the this compound scaffold and the potential impact on activity based on research on related oxindole derivatives.
| Modification Site | Potential Modification | Potential Therapeutic Impact | Supporting Rationale |
| C4 and C6-positions of the 2-oxoindoline core | Introduction of halogen atoms (e.g., Cl, Br) | Enhanced inhibitory activity against kinases like c-MET. | Introduction of halogens can alter electronic properties and improve binding interactions within the active site. nih.gov |
| N-substituent of the oxindole | Cyclization of the acetamido moiety into a bicyclic structure | Increased rigidity and aromaticity, potentially leading to improved target engagement. | Rigidification can reduce conformational flexibility, leading to a more favorable binding entropy. |
| 3-position of the 2-oxoindoline structure | Introduction of various substituents | Enhanced potency and selectivity, particularly in anticancer drug development. nih.gov | This position is often critical for interaction with the target protein, and modifications can fine-tune this interaction. nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
The 2-oxoindoline scaffold is a versatile pharmacophore with a broad range of biological activities. While this compound is primarily associated with kinase inhibition due to its link to Nintedanib, its derivatives could be explored for a multitude of other therapeutic applications.
Recent studies on other oxindole derivatives have revealed their potential in several areas:
Anticancer Agents: Beyond tyrosine kinase inhibition, oxindole derivatives have shown promise as inhibitors of other cancer-related targets like Aurora A kinase. nih.govdigitellinc.com Some have also demonstrated the ability to block the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, suggesting potential antiviral applications. nih.gov Furthermore, novel 2-oxoindoline-based acetohydrazides have exhibited significant cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer. nih.gov
Neurodegenerative Diseases: Multi-targeted tyrosine kinase inhibitors are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. frontiersin.orgfrontiersin.org The ability of these compounds to modulate signaling pathways involved in neuronal apoptosis and inflammation makes them attractive candidates. frontiersin.org Novel 6-hydroxybenzothiazol-2-carboxamides have shown potent and selective monoamine oxidase B (MAO-B) inhibition, a key target in Parkinson's disease, along with neuroprotective activity. nih.gov
Antiglaucoma Agents: Recently, 3-hydroxy-2-oxindole derivatives have been identified as having the ability to reduce intraocular pressure, suggesting their potential as a new class of antiglaucoma drugs with antioxidant and neuroprotective properties. nih.gov
Anti-fibrotic Therapies: Given that Nintedanib is used to treat idiopathic pulmonary fibrosis, exploring other analogues of this compound for broader anti-fibrotic applications is a logical step. nih.gov The development of drugs targeting the synthesis of type I collagen is an active area of research. nih.gov
Integration of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The efficient and environmentally friendly synthesis of this compound and its future analogues is crucial for their development and eventual commercialization. Traditional batch synthesis methods can be time-consuming and generate significant waste. Therefore, the integration of advanced synthetic methodologies is a key area of future research.
Continuous-flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. acs.orgmdpi.comallfordrugs.comuc.ptacs.org The use of flow chemistry can reduce reaction times and improve yields for the synthesis of oxindole and indoline (B122111) derivatives. acs.orgmdpi.com For instance, a continuous-flow approach for the synthesis of oxindoles using a heterogeneous N-heterocyclic carbene catalyst has been reported to be waste-minimized. acs.org
Green chemistry principles are also becoming increasingly important in pharmaceutical manufacturing. rsc.orgtandfonline.comresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. For example, the use of gluconic acid aqueous solution (GAAS) as a sustainable catalyst for the synthesis of bis(indolyl)methanes has been demonstrated. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of indole (B1671886) derivatives. tandfonline.com
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.govpistoiaalliance.orgfrontiersin.orgresearchgate.net These powerful computational tools can be leveraged to accelerate the discovery and optimization of this compound analogues.
Key applications of AI and ML in this context include:
Predictive Modeling: Machine learning models, such as deep neural networks and quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel compounds. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative models can be used to design entirely new molecules with desired properties. nih.gov By learning the underlying patterns in known active compounds, these models can propose novel 2-oxoindoline derivatives with enhanced potency and selectivity.
Target Identification and Validation: AI can be used to analyze large biological datasets to identify and validate new therapeutic targets for 2-oxoindoline derivatives. nih.gov 3D convolutional neural networks (3D-CNNs) have been used to create protein fingerprints to predict the targets of kinase inhibitors. nih.gov
Optimization of Pharmacokinetic Properties: AI models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to guide the optimization of drug-likeness. mdpi.com
Collaborative Multidisciplinary Research Initiatives in Indoline Chemistry
The successful development of new therapeutic agents based on the this compound scaffold will require a collaborative and multidisciplinary approach. The complexity of drug discovery necessitates expertise from various fields, including medicinal chemistry, biology, pharmacology, computational science, and clinical research.
Establishing collaborative initiatives between academic research institutions, pharmaceutical companies, and biotechnology firms can foster innovation and accelerate progress. gilead.comafdd-summit.comumich.edu These collaborations can facilitate the sharing of resources, expertise, and data, leading to a more efficient and effective drug discovery process.
Summits and conferences focused on specific therapeutic areas, such as the Antifibrotic Drug Development Summit, provide valuable platforms for researchers to exchange ideas, present their findings, and forge new collaborations. afdd-summit.com Such events are crucial for advancing the field of indoline chemistry and translating basic research into new medicines. The development of multi-targeted tyrosine kinase inhibitors for cancer and neurodegenerative disorders is another area where such collaborations are vital. frontiersin.orgfrontiersin.org
Q & A
Q. What are the recommended methods for synthesizing and characterizing N,N-Dimethyl-2-oxoindoline-6-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with indoline derivatives. For example, a related compound (BIX 02189) was synthesized via condensation of 3-((dimethylamino)methyl)aniline with a substituted oxoindoline precursor under reflux in anhydrous dimethylformamide (DMF) . Characterization should include:
- Spectroscopic Analysis : IR for functional group identification (e.g., carbonyl at ~1700 cm⁻¹), ¹H/¹³C NMR for structural confirmation (e.g., dimethylamide protons at δ ~2.8–3.2 ppm) .
- Elemental Analysis : To verify purity (>95%) and stoichiometry .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for structurally similar chromenyl carboxamides .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in solution?
Methodological Answer:
- HPLC-MS : To monitor degradation products and ensure batch consistency (e.g., using C18 columns with acetonitrile/water gradients) .
- TGA/DSC : For thermal stability analysis, particularly if the compound is hygroscopic or prone to decomposition at elevated temperatures .
- UV-Vis Spectroscopy : To track stability in solvents (e.g., DMSO or ethanol) under varying storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions may arise from differences in:
- Synthetic Routes : Impurities from incomplete purification (e.g., residual DMF) can affect bioactivity. Validate synthesis with orthogonal techniques like LC-MS .
- Assay Conditions : Optimize cell-based assays for pH, serum concentration, and incubation time. For example, MEK5 inhibition (IC₅₀ = 59 nM) was confirmed using kinase activity assays under standardized ATP concentrations .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability in gene expression studies .
Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- Core Modifications : Introduce substituents at the indoline 2-oxo position (e.g., methyl, phenyl) to assess steric/electronic effects on kinase binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with MEK5’s ATP-binding pocket, guided by crystallographic data from related inhibitors .
- In Vivo Validation : Test top candidates in xenograft models (e.g., K562 leukemia) with pharmacokinetic profiling to correlate SAR with bioavailability .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- ADME Profiling : Measure plasma protein binding and metabolic stability using liver microsomes. Poor solubility or rapid hepatic clearance may explain reduced in vivo activity .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
- Toxicity Screening : Evaluate off-target effects via broad-panel kinase assays (e.g., DiscoverX) to rule out pleiotropic toxicity observed in similar compounds .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis to identify degradation pathways .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify intact compound over 24 hours using LC-MS/MS .
Specialized Technical Considerations
Q. How should researchers handle the hygroscopic nature of this compound during storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon) in sealed vials with desiccants (silica gel) at –20°C .
- Moisture Monitoring : Use Karl Fischer titration to quantify water content in batches .
Q. What computational tools are suitable for predicting the compound’s interaction with non-target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
